molecular formula C12H15IO2 B7860857 4-((2-Iodophenoxy)methyl)tetrahydro-2H-pyran

4-((2-Iodophenoxy)methyl)tetrahydro-2H-pyran

Cat. No.: B7860857
M. Wt: 318.15 g/mol
InChI Key: PZJCGMBUXCCUTN-UHFFFAOYSA-N
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Description

4-((2-Iodophenoxy)methyl)tetrahydro-2H-pyran is a chemical compound characterized by its unique structure, which includes a tetrahydro-2H-pyran ring and a 2-iodophenoxy group attached to a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Iodophenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of tetrahydro-2H-pyran with 2-iodophenol under specific conditions. One common method is the Williamson ether synthesis, where tetrahydro-2H-pyran is reacted with 2-iodophenol in the presence of a strong base such as sodium hydride (NaH) to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-((2-Iodophenoxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of iodine-containing compounds with biological systems. Medicine: Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-((2-Iodophenoxy)methyl)tetrahydro-2H-pyran exerts its effects depends on the specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 4-((4-Iodophenoxy)methyl)tetrahydro-2H-pyran

  • 4-((2-Iodophenoxy)methyl)benzamide

  • 2-(4-Iodophenoxy)phenylmethyl acetate

Uniqueness: 4-((2-Iodophenoxy)methyl)tetrahydro-2H-pyran is unique due to its specific structural features, which differentiate it from other iodophenoxy derivatives. Its tetrahydro-2H-pyran ring provides distinct chemical properties and reactivity compared to benzamide or acetate derivatives.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

4-[(2-iodophenoxy)methyl]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO2/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJCGMBUXCCUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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